molecular formula C11H16ClN3S B8716364 3-Chloro-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 65612-24-0

3-Chloro-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine

Cat. No.: B8716364
CAS No.: 65612-24-0
M. Wt: 257.78 g/mol
InChI Key: RQTZERGMTDGMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a useful research compound. Its molecular formula is C11H16ClN3S and its molecular weight is 257.78 g/mol. The purity is usually 95%.
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Properties

CAS No.

65612-24-0

Molecular Formula

C11H16ClN3S

Molecular Weight

257.78 g/mol

IUPAC Name

3-chloro-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

InChI

InChI=1S/C11H16ClN3S/c12-10-4-5-11(14-13-10)16-9-8-15-6-2-1-3-7-15/h4-5H,1-3,6-9H2

InChI Key

RQTZERGMTDGMMD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCSC2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a warm, stirred solution of 11.4 g (0.150 mole) of thiourea in 175 ml of ethanol was added 22.1 g (0.150 mole) of 1-(2-chloroethyl)piperidine. The resulting solution was heated under reflux for 4 hours. The ethanol was then removed by evaporation in vacuo, and the semisolid residue was taken up in a solution of 12.0 g (0.300 mole) of sodium hydroxide in 180 ml of water. The solution, thus prepared, was added with vigorous stirring to a solution of 22.2 g (0.149 mole) of 3,6-dichloropyridazine and 0.53 g of benzyltriethylammonium chloride in 500 ml of toluene. The mixture was heated under reflux with vigorous stirring for two hours, after which period of time the mixture was cooled to room temperature, and the toluene phase was separated. The aqueous phase was extracted with one portion of toluene, and the extract was added to the said toluene phase. The toluene solution, thus obtained, was dried over anhydrous sodium sulfate, filtered and the toluene was removed from the filtrate by evaporation in vacuo. The solid residue was recrystallized from propanol-2 to give 27.3 (71%) of the 3-chloro-6(2-(1-piperidinyl)ethylthio)pyridazine as white, fibrous crystals. The product was found to melt at 103.5°to 104° C and to have carbon, hydrogen, and nitrogen contents of 51.3%, 6.21%, and 16.36%, respectively, as compared to theoretical contents of 51.25%, 6.26%, and 16.30%.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
22.2 g
Type
reactant
Reaction Step Four
Quantity
0.53 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Name
Yield
71%

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